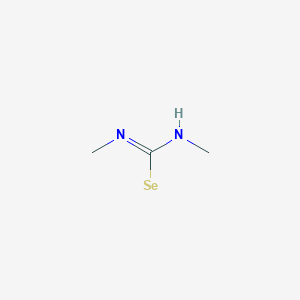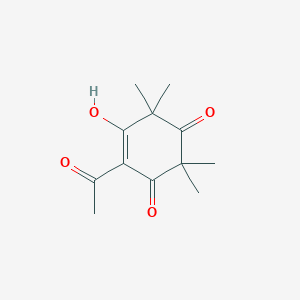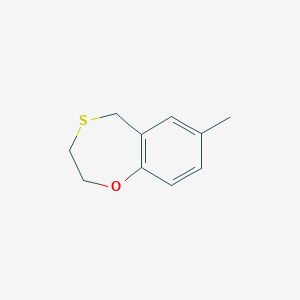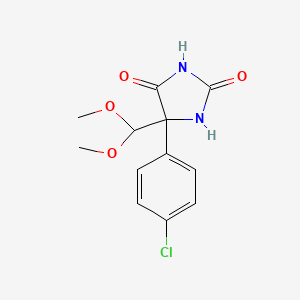
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a phenylhydrazinylidene group attached to the imidazole ring, which also contains two carboxylic acid groups at the 4 and 5 positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid typically involves the reaction of phenylhydrazine with imidazole-4,5-dicarboxylic acid under specific conditions. One common method involves the use of hydrothermal or solvothermal conditions, where the reactants are heated in a solvent at high pressure . This method allows for the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The carboxylic acid groups also play a role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid: This compound has similar structural features but with a carboxyphenyl group instead of a phenylhydrazinylidene group.
Imidazole-4,5-dicarboxylic acid: Lacks the phenylhydrazinylidene group but shares the imidazole ring and carboxylic acid groups.
Uniqueness
The presence of the phenylhydrazinylidene group in 2-(Phenylhydrazinylidene)imidazole-4,5-dicarboxylic acid imparts unique chemical and physical properties, making it distinct from other similar compounds. This group enhances its ability to coordinate with metal ions and participate in various chemical reactions, broadening its range of applications .
Propriétés
Numéro CAS |
5467-45-8 |
|---|---|
Formule moléculaire |
C11H8N4O4 |
Poids moléculaire |
260.21 g/mol |
Nom IUPAC |
2-phenyldiazenyl-1H-imidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C11H8N4O4/c16-9(17)7-8(10(18)19)13-11(12-7)15-14-6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,16,17)(H,18,19) |
Clé InChI |
FNLIQOLPTIMLOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=NC(=C(N2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)


![4-(Propan-2-yl)-3,4-dihydro[1,1'-biphenyl]-4-amine](/img/structure/B14735811.png)


![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)

![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)

